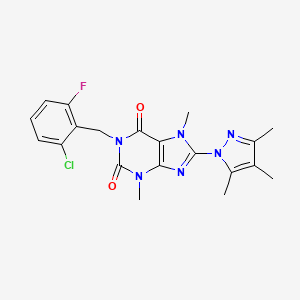
1-(2-chloro-6-fluorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Neurodegenerative Disease Applications
Compounds related to "1-(2-chloro-6-fluorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" have been designed as dual-target-directed ligands, combining adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. Such compounds, like 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (9u), have shown high selectivity and potency, indicating potential applications in symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. The exploration of these compounds suggests their role in addressing multiple targets relevant for the treatment of neurodegenerative conditions, offering advantages over single-target therapeutics (Załuski et al., 2019).
Anticancer Applications
Derivatives of similar complex purine compounds have demonstrated potent cytotoxic activities against various cancer cell lines, indicating their potential as cancer therapeutics. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Such findings reveal the potential of these compounds in cancer treatment, suggesting avenues for further research and development (Deady et al., 2003).
Antiviral Applications
The synthesis and evaluation of novel tricyclic triazino and triazolo[4,3-e]purine derivatives have been carried out, with some compounds exhibiting moderate activity against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses in tissue culture. This indicates the potential application of these compounds in antiviral therapies, offering a base for further exploration in the search for effective antiviral drugs (Ashour et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This could involve potential applications of the compound, areas for further research, etc.
Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that working with chemicals should always be done following the appropriate safety guidelines and regulations.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-10-11(2)24-28(12(10)3)19-23-17-16(25(19)4)18(29)27(20(30)26(17)5)9-13-14(21)7-6-8-15(13)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOMSVOJXSKWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

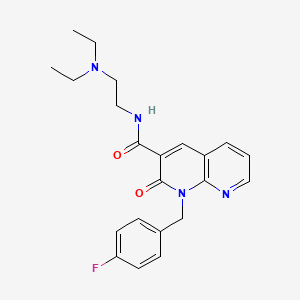
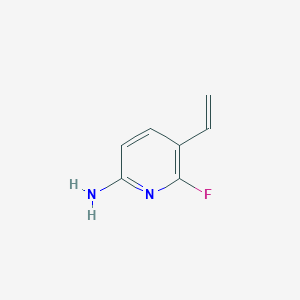
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)
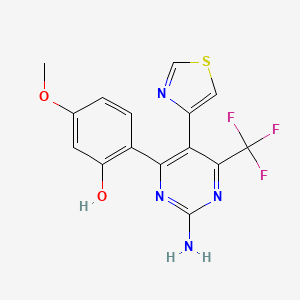
![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)
![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)
![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide](/img/structure/B2601010.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)
![4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde](/img/structure/B2601014.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/no-structure.png)
![N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2601017.png)
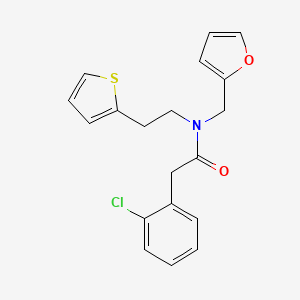
![3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B2601021.png)